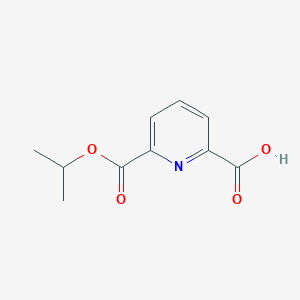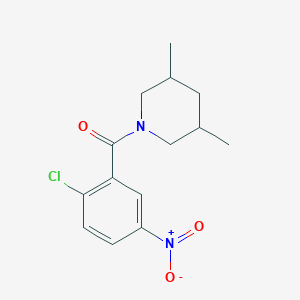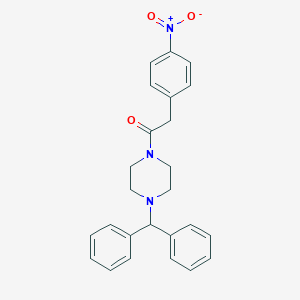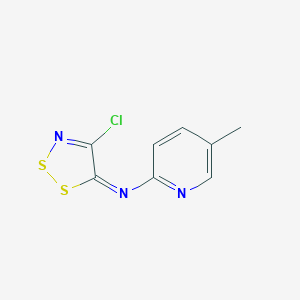
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. IPCA is a pyridine derivative with the molecular formula C12H13NO4 and a molar mass of 239.24 g/mol.
Mechanism of Action
The mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its relatively simple synthesis method and high yield of pure product. This compound is also stable under a range of conditions, making it suitable for use in various lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Future Directions
There are several future directions for research on 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential applications in the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, studies on the pharmacokinetics and toxicity of this compound in vivo are needed to determine its suitability as a potential drug candidate. Finally, the development of new synthesis methods for this compound may lead to the production of more potent and effective derivatives.
Synthesis Methods
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing glucose levels.
properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.2 g/mol |
IUPAC Name |
6-propan-2-yloxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-5-3-4-7(11-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PZOBSGFZRSJVAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)